molecular formula C15H13N3O6 B255149 N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide

N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide

Cat. No. B255149
M. Wt: 331.28 g/mol
InChI Key: MTKPAZFKQPQMRU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide, also known as FANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FANA belongs to the class of hydrazide derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is not fully understood, but several studies have suggested that N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been shown to exhibit several biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. Moreover, N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is its diverse biological activity, which makes it a promising candidate for the development of novel drugs and diagnostic tools. N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is also relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. However, one of the limitations of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is its potential toxicity, which requires careful evaluation before its use in clinical settings. Moreover, the exact mechanism of action of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is not fully understood, which limits its potential applications in certain fields, such as drug design.

Future Directions

There are several future directions for the research on N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide. One of the potential applications of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is in the development of novel antimicrobial agents, given its potent activity against various strains of bacteria and fungi. Moreover, N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been shown to exhibit promising antitumor activity, and further studies are needed to evaluate its potential as a cancer therapy. Another potential application of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide is in the development of diagnostic tools for the detection of certain diseases, such as Alzheimer's disease. Finally, further studies are needed to elucidate the exact mechanism of action of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide and to optimize its biological activity for various applications.

Synthesis Methods

The synthesis of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide involves the reaction of 4-nitrophenylhydrazine with 3-(2-furyl)acrylic acid, followed by the condensation of the resulting product with 2-chloro-N-(2-hydroxyacetamido)acetamide. The final product is obtained by the reaction of the intermediate with sodium methoxide. The synthesis of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the antimicrobial activity of N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide against various strains of bacteria and fungi. N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has also been shown to exhibit antitumor activity against cancer cell lines and to induce apoptosis in cancer cells. Moreover, N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide has also been studied for its potential as a diagnostic tool in the detection of certain diseases, including cancer and Alzheimer's disease.

properties

Product Name

N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N//'-[2-(4-nitrophenoxy)acetyl]prop-2-enehydrazide

InChI

InChI=1S/C15H13N3O6/c19-14(8-7-12-2-1-9-23-12)16-17-15(20)10-24-13-5-3-11(4-6-13)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20)/b8-7+

InChI Key

MTKPAZFKQPQMRU-BQYQJAHWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

C1=COC(=C1)C=CC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=CC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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